3-Methyl-1,4'-bipiperidine dihydrochloride

Beschreibung

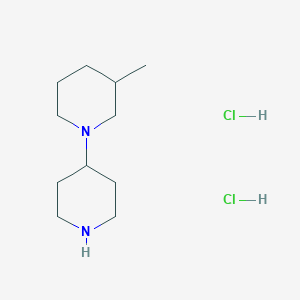

3-Methyl-1,4'-bipiperidine dihydrochloride is a bicyclic amine derivative comprising two piperidine rings linked at their 1- and 4'-positions, with a methyl group substituted at the 3-position of one ring. The dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Eigenschaften

IUPAC Name |

3-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNNEZYFIRDEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,4’-bipiperidine dihydrochloride typically involves the reaction of 3-methylpiperidine with 1,4-dichlorobutane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the bipiperidine structure. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-1,4’-bipiperidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-1,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipiperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of 3-Methyl-1,4’-bipiperidine.

Reduction: Reduced bipiperidine derivatives.

Substitution: Substituted bipiperidine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Methyl-1,4'-bipiperidine dihydrochloride is primarily recognized for its potential as a pharmacological agent. Its structure allows it to serve as a scaffold for the development of various therapeutic compounds. The following sections outline its specific applications in drug discovery and development.

Ligand Development

The compound functions as a ligand for various biological targets, which is essential in the design of new drugs. Ligands are molecules that bind to specific sites on proteins or receptors, influencing biological activity.

- Case Study : In research focusing on neurological disorders, bipiperidine derivatives have been shown to exhibit binding affinity to neurotransmitter receptors, suggesting their potential role in treating conditions such as depression and anxiety .

Synthesis of Novel Compounds

This compound can be modified to create derivatives with enhanced biological activities. This modification process is crucial in medicinal chemistry for developing novel therapeutic agents.

- Example : Structural modifications have been employed to synthesize compounds that demonstrate improved efficacy against specific targets, including those involved in cancer and infectious diseases .

Research Applications

In addition to its pharmaceutical applications, this compound has been utilized in various research studies aimed at understanding its biological mechanisms and interactions.

Neuropharmacology Studies

Research has indicated that bipiperidine derivatives can modulate neurotransmitter systems, making them valuable in neuropharmacology studies.

- Findings : Studies have shown that these compounds can influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .

Chemical Biology

The compound's ability to act as a scaffold allows researchers to explore its interactions with different biological macromolecules.

- Applications : Investigations into enzyme inhibition and receptor modulation have demonstrated the compound's versatility in chemical biology applications .

Data Table: Comparison of Bipiperidine Derivatives

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Bipiperidine | Potential ligand for neurotransmitter receptors |

| 4-Fluoro-1,4'-bipiperidine Hydrochloride | Fluorinated bipiperidine | Enhanced lipophilicity; used in drug design |

| 4-Methyl-1,4'-bipiperidine | Methyl-substituted bipiperidine | Altered activity profile; potential therapeutic uses |

Wirkmechanismus

The mechanism of action of 3-Methyl-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The table below compares 3-methyl-1,4'-bipiperidine dihydrochloride with key analogs:

Key Differences and Implications

Fluorine substitution (e.g., 3',3'-difluoro analog) increases electronegativity and metabolic stability, which could influence receptor binding kinetics . Carboxamide and aromatic groups in Pipamperone and Carpipramine enable dopamine receptor antagonism, highlighting the importance of functional groups in determining therapeutic action .

Pharmacological Applications: Pipamperone: Used for anxiety and psychosis due to its 5-HT2A/D2 receptor antagonism . Irinotecan: A topoisomerase I inhibitor in colorectal cancer, demonstrating the bipiperidine moiety's role in stabilizing drug-enzyme interactions . Carpipramine: Combines antipsychotic and antidepressant effects via dibenzazepine and bipiperidine groups .

Physicochemical Properties: Solubility: The dihydrochloride salt form in all compounds improves aqueous solubility, critical for formulation. Molecular Weight: Larger molecules like Irinotecan (MW 677.19) are less likely to cross cell membranes passively compared to smaller analogs (e.g., 4,4'-bipiperidine, MW 241.20) .

Research Findings and Clinical Relevance

- Oncological Potential: Structural complexity in Irinotecan underscores the bipiperidine scaffold’s adaptability in designing enzyme-targeted therapies .

- Safety and Regulation : Compounds like 4-(Diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) are regulated under specific safety guidelines, emphasizing the need for rigorous toxicological profiling of bipiperidine derivatives .

Biologische Aktivität

3-Methyl-1,4'-bipiperidine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its bipiperidine structure, is studied for its interactions with various biological systems, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing neurotransmitter release and signal transduction processes. The mechanism involves binding to receptors that are critical in neurological and psychiatric functions, making it a candidate for therapeutic applications in these areas.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural features allow for targeted interactions with neurotransmitter receptors, which could lead to the development of new drugs aimed at conditions such as depression or anxiety .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Activity : In a high-throughput screening study against Mycobacterium tuberculosis, various bipiperidine derivatives were evaluated for their growth-inhibitory effects. Compounds similar to 3-Methyl-1,4'-bipiperidine showed promising activity against this pathogen, indicating potential use in treating tuberculosis .

- Cytotoxicity Studies : The compound's analogs have been tested for cytotoxic effects on cancer cell lines. For instance, certain derivatives demonstrated significant inhibitory effects on cell proliferation in Jurkat and HT29 cell lines, suggesting that modifications to the bipiperidine structure can enhance anticancer properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. A structure-activity relationship (SAR) analysis has shown that specific substitutions on the bipiperidine scaffold can enhance binding affinity to target receptors and improve pharmacological efficacy. For example, variations in substituents can lead to differences in lipophilicity and receptor selectivity .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.